2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Description
2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₂₅NO₇ and its molecular weight is 487.5. The purity is usually 95%.
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Biological Activity
The compound 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione represents a complex organic molecule with potential biological applications. Its structure suggests various pharmacological properties that warrant detailed exploration. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 471.50 g/mol. The compound features a unique hexahydropyrano structure combined with an isoindoline moiety, contributing to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl groups in the structure can contribute to radical scavenging abilities, which are crucial for preventing oxidative stress in cells.
- Antimicrobial Properties : There is evidence suggesting that the benzyloxy and phenyl groups enhance antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : Preliminary studies indicate that derivatives of isoindoline compounds may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.
Table 1: Summary of Biological Activities
Detailed Case Studies
-
Antioxidant Activity Study :
A study conducted by Geerdink et al. (2023) evaluated the antioxidant properties of similar dioxin derivatives. The results demonstrated a marked decrease in oxidative markers in treated cells compared to controls, suggesting a protective effect against oxidative damage ( ). -
Antimicrobial Efficacy :
Research published in Journal of Medicinal Chemistry highlighted the antimicrobial spectrum of compounds related to our target molecule. The study found that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for antibiotic development ( ). -
Cancer Cell Proliferation Inhibition :
A recent investigation into the anticancer effects revealed that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) through apoptosis induction mechanisms. Flow cytometry analysis confirmed increased early and late apoptotic cell populations upon treatment ( ).
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The hydroxyl groups likely participate in electron donation processes that neutralize free radicals.
- Antimicrobial Mechanism : The lipophilic nature of the benzyloxy group may facilitate membrane penetration, disrupting bacterial cell integrity.
- Anticancer Mechanism : The isoindoline structure may interact with cellular signaling pathways involved in apoptosis, leading to programmed cell death in malignant cells.
Properties
IUPAC Name |
2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7/c30-23-22(29-25(31)19-13-7-8-14-20(19)26(29)32)28(33-15-17-9-3-1-4-10-17)35-21-16-34-27(36-24(21)23)18-11-5-2-6-12-18/h1-14,21-24,27-28,30H,15-16H2/t21-,22-,23-,24-,27?,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBZHIFTRFYZLL-XSVWMRDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109951 | |
Record name | Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80035-33-2 | |
Record name | Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80035-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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